(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
CAS No.:
Cat. No.: VC18215678
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrO |
|---|---|
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | (3S)-3-(bromomethyl)-3,4-dihydro-1H-isochromene |
| Standard InChI | InChI=1S/C10H11BrO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7H2/t10-/m0/s1 |
| Standard InChI Key | PEYMTLILTINUML-JTQLQIEISA-N |
| Isomeric SMILES | C1[C@H](OCC2=CC=CC=C21)CBr |
| Canonical SMILES | C1C(OCC2=CC=CC=C21)CBr |
Introduction
(3S)-3-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is a brominated derivative of chromane, belonging to the class of benzopyrans. Its molecular structure and properties make it significant in synthetic organic chemistry and potential pharmaceutical applications. This compound is also referred to as 3-(bromomethyl)-3,4-dihydro-2H-chromene or 3-(Bromomethyl)chromane.
Synthesis
3.1 General Synthetic Route
The synthesis of (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves:
-
Starting with a chromane derivative.
-
Bromination using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
This reaction selectively introduces a bromomethyl group at the benzylic position due to its enhanced reactivity.
Applications
4.1 Role in Organic Synthesis
The bromomethyl group serves as an electrophilic site, enabling nucleophilic substitution reactions for synthesizing more complex molecules.
4.2 Pharmaceutical Potential
While specific biological activities of this compound are not well-documented, derivatives of benzopyrans are known for their pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Physical and Spectroscopic Data
5.1 Physical Properties
-
Appearance: Likely a crystalline solid.
-
Solubility: Soluble in organic solvents like chloroform and dichloromethane.
5.2 Spectroscopic Characterization
The compound can be characterized by:
-
NMR Spectroscopy: Proton () and Carbon () NMR provide insights into the structure.
-
Mass Spectrometry (MS): Confirms molecular weight.
-
IR Spectroscopy: Identifies functional groups such as bromine and ether linkages.
Safety and Handling
As a brominated organic compound, it should be handled with care:
-
Avoid inhalation or skin contact.
-
Store in a cool, dry place away from light.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume